3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide, also known as DTBM-TFM, is a synthetic compound that has gained attention from the scientific community due to its potential applications in research.
Wirkmechanismus
3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide inhibits PP5 by binding to the catalytic domain of the enzyme. This binding prevents the enzyme from dephosphorylating its substrates, leading to the accumulation of phosphorylated proteins. This accumulation can lead to altered cellular signaling pathways and ultimately affect cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce cell death in cancer cells and inhibit the proliferation of various cancer cell lines. Additionally, this compound has been shown to increase the sensitivity of cancer cells to chemotherapy drugs. In vivo studies have shown that this compound can protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide in lab experiments is its potency and selectivity for PP5. This allows for specific inhibition of PP5 without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide. One area of research could focus on the development of more potent and selective inhibitors of PP5. Additionally, further studies could investigate the role of PP5 in various cellular processes and its potential as a therapeutic target for various diseases. Finally, studies could investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.
Synthesemethoden
3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide can be synthesized through a multi-step process involving various chemical reactions. The first step involves the synthesis of 2,2-dimethylpropanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazide derivative. In the next step, the thiosemicarbazide derivative is reacted with tetrahydrofuran-2-carbaldehyde to form the corresponding Schiff base. Finally, the Schiff base is reduced to this compound using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the protein phosphatase 5 (PP5) enzyme, which plays a critical role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. This compound has been used to study the role of PP5 in various cellular processes, including the regulation of stress responses, protein folding, and DNA damage repair.
Eigenschaften
Molekularformel |
C18H25N3O3S |
---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
3-(2,2-dimethylpropanoylcarbamothioylamino)-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C18H25N3O3S/c1-18(2,3)16(23)21-17(25)20-13-7-4-6-12(10-13)15(22)19-11-14-8-5-9-24-14/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,22)(H2,20,21,23,25) |
InChI-Schlüssel |
QKHVZPLOTVTING-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC(=C1)C(=O)NCC2CCCO2 |
Kanonische SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC(=C1)C(=O)NCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.